molecular formula C4H5BrO2 B1337520 2-Bromo-3-oxobutanal CAS No. 87005-15-0

2-Bromo-3-oxobutanal

Cat. No.: B1337520
CAS No.: 87005-15-0
M. Wt: 164.99 g/mol
InChI Key: LOGAXLAFZKOKQR-UHFFFAOYSA-N
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Description

2-Bromo-3-oxobutanal is an organic compound with the molecular formula C4H5BrO2 and a molecular weight of 164.99 g/mol . It is also known by its IUPAC name, (3Z)-3-bromo-4-hydroxy-3-buten-2-one . This compound is characterized by the presence of both a bromine atom and a carbonyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-oxobutanal can be synthesized through various methods. . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as dichloromethane or chloroform.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors for efficient bromination and the implementation of purification techniques such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-oxobutanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products:

    Substitution: Corresponding substituted products (e.g., 2-amino-3-oxobutanal).

    Oxidation: 2-Bromo-3-oxobutanoic acid.

    Reduction: 2-Bromo-3-hydroxybutanal.

Mechanism of Action

The mechanism of action of 2-Bromo-3-oxobutanal involves its reactivity due to the presence of both the bromine atom and the carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions . These properties make it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

    2-Bromo-3-oxopropanal: Similar structure but with one less carbon atom.

    3-Bromo-2-oxobutanal: Isomer with the bromine and carbonyl groups in different positions.

    2-Chloro-3-oxobutanal: Chlorine atom instead of bromine.

Uniqueness: 2-Bromo-3-oxobutanal is unique due to its specific reactivity profile, which is influenced by the presence of both the bromine atom and the carbonyl group. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-3-oxobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-3(7)4(5)2-6/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGAXLAFZKOKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453763
Record name 2-bromo-3-oxobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87005-15-0
Record name 2-bromo-3-oxobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-oxobutanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-oxobutanal
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Reactant of Route 5
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Reactant of Route 6
2-Bromo-3-oxobutanal

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